molecular formula C22H14ClN3O5 B4059384 N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No.: B4059384
M. Wt: 435.8 g/mol
InChI Key: RIZDOVSJCLVQAK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C22H14ClN3O5 and its molecular weight is 435.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0621982 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimalarial Activity

A study focused on the synthesis of related compounds exhibiting significant antimalarial activity. These compounds demonstrated high effectiveness against resistant strains of parasites and showed promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).

Dioxin Impurities in Agrochemical Formulations

Research on agrochemical formulations identified the presence of dioxin impurities, including the analysis of specific compounds like chloronitrofen and nitrofen. The study highlighted the environmental and health implications of these impurities (Masunaga et al., 2001).

Fluorescent Probe for Hypoxic Cells

A novel fluorescent probe for detecting hypoxic cells, incorporating a nitroimidazole moiety, was developed. This probe showed high selectivity and sensitivity for imaging the hypoxic status of tumor cells, demonstrating potential applications in biomedical research (Feng et al., 2016).

Anti-Tumor Activity

Compounds with similar structures have been synthesized and evaluated for their anti-tumor activity. These studies focus on the ability of such compounds to alkylate DNA in specific ways, potentially leading to novel cancer therapies (Prakash et al., 1991).

Antidepressant and Nootropic Agents

Some compounds have been investigated for their antidepressant and nootropic activities. This research suggests that specific structural modifications can enhance the therapeutic potential of these compounds for treating mental health disorders (Thomas et al., 2016).

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O5/c1-12-4-2-3-5-19(12)25-21(28)15-8-6-13(10-16(15)22(25)29)20(27)24-18-9-7-14(26(30)31)11-17(18)23/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZDOVSJCLVQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
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N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
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N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
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N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 5
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.